Part 1: JNJ-61803534 (RORγt Inverse Agonist)
Part 1: JNJ-61803534 (RORγt Inverse Agonist)
An In-depth Technical Guide to the Mechanism of Action of Novel Th17-Targeting Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for two distinct investigational compounds that modulate the function of T helper 17 (Th17) cells, a key driver of various autoimmune and inflammatory diseases. The compounds discussed are JNJ-61803534, a RORγt inverse agonist, and JNJ-77242113, an oral peptide antagonist of the IL-23 receptor. This document is structured to provide in-depth information on their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
JNJ-61803534 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is the master transcription factor that governs the differentiation of naive CD4+ T cells into the Th17 lineage and is essential for the production of their signature pro-inflammatory cytokines.[1] By binding to RORγt, JNJ-61803534 inhibits its transcriptional activity, thereby blocking Th17 cell differentiation and effector functions.
Core Mechanism of Action
JNJ-61803534 functions as an inverse agonist, meaning it reduces the constitutive activity of the RORγt nuclear receptor. This inhibition prevents the recruitment of co-activators necessary for the transcription of RORγt target genes. The primary consequence of this action is the suppression of the Th17 inflammatory axis, including a marked reduction in the production of key cytokines such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[2] The compound demonstrates high selectivity for RORγt over other related nuclear receptors like RORα and RORβ.[1]
Signaling Pathway Diagram
Caption: Mechanism of JNJ-61803534 as a RORγt inverse agonist.
Quantitative Data
The inhibitory activity of JNJ-61803534 has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of JNJ-61803534
| Assay Type | Target/Cell Type | Parameter | Value | Reference |
| Reporter Assay | HEK-293T cells with RORγt | IC₅₀ | 9.6 nM | [2][3] |
| Reporter Assay | HEK-293T cells with RORα | IC₅₀ | > 2 µM | [2] |
| Reporter Assay | HEK-293T cells with RORβ | IC₅₀ | > 2 µM | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17A IC₅₀ | 19 nM (14–26 nM) | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17F IC₅₀ | 22 nM (8–62 nM) | [2] |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-22 IC₅₀ | 27 nM (13–55 nM) | [2] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: HEK-293T cells.
-
Protocol:
-
HEK-293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Following transfection, cells are plated in 96-well plates.
-
A dilution series of JNJ-61803534 is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 16-24 hours to allow for compound activity and reporter gene expression.
-
A luciferase substrate is added, and the resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
This protocol is designed to assess the impact of JNJ-61803534 on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
-
Protocol:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naive CD4+ T cells are then purified from the PBMCs using negative selection magnetic beads.
-
Cell Culture and Differentiation:
-
Culture plates are pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Naive CD4+ T cells are seeded at a density of 1 x 10⁶ cells/mL.
-
A Th17-polarizing cytokine cocktail is added to the culture medium (e.g., anti-CD28 antibody (1-2 µg/mL), IL-1β (10-20 ng/mL), IL-6 (10-30 ng/mL), IL-23 (10-30 ng/mL), TGF-β (1-5 ng/mL), and neutralizing antibodies for IL-4 and IFN-γ).
-
JNJ-61803534 is added at various concentrations.
-
-
Incubation: Cells are cultured for 3-5 days at 37°C and 5% CO₂.
-
Cytokine Measurement:
-
On the final day, cell culture supernatants are collected.
-
The concentrations of IL-17A, IL-17F, and IL-22 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
IC₅₀ values are determined from the dose-response inhibition of cytokine production.
-
-
Caption: Workflow for assessing JNJ-61803534 on Th17 differentiation.
Part 2: JNJ-77242113 (Oral IL-23 Receptor Antagonist)
JNJ-77242113 is a first-in-class investigational oral peptide designed to selectively block the IL-23 receptor.[4][5] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several inflammatory diseases. IL-23 is essential for the survival, expansion, and pro-inflammatory function of Th17 cells.
Core Mechanism of Action
JNJ-77242113 binds with high affinity to the IL-23 receptor (IL-23R) on the surface of Th17 cells and other immune cells.[6] This binding competitively antagonizes the interaction between IL-23 and its receptor, thereby inhibiting downstream signaling. The key signaling event blocked is the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[7] Activated STAT3 is crucial for the expression of genes that promote the Th17 phenotype, including RORγt and the genes for IL-17 cytokines. By inhibiting this upstream signaling event, JNJ-77242113 effectively suppresses the entire Th17-mediated inflammatory cascade.[5]
Signaling Pathway Diagram
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. livderm.org [livderm.org]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
